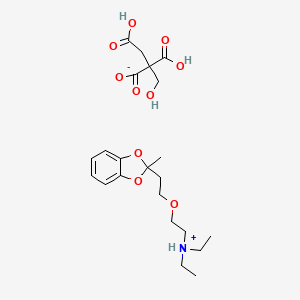
3,3'-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C14H8N2O4S2 It is known for its unique structure, which includes two pyrrole-2,5-dione rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the quality of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in rubber manufacturing.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation of mixed disulfides and affecting protein function.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Similar structure but lacks the disulfide bridge.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Contains a methylene bridge instead of a disulfide bridge.
Uniqueness
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its disulfide bridge, which imparts distinct redox properties. This feature makes it particularly useful in studies involving redox biology and disulfide bond formation.
Propiedades
Número CAS |
105643-59-2 |
|---|---|
Fórmula molecular |
C20H12N2O4S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)disulfanyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-11-15(19(25)21(17)13-7-3-1-4-8-13)27-28-16-12-18(24)22(20(16)26)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
VTVWTFREHIUDRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SSC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


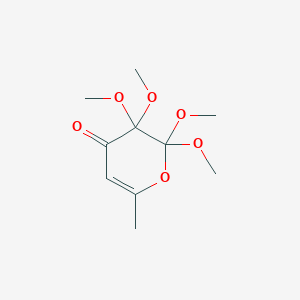
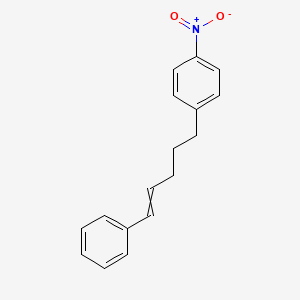
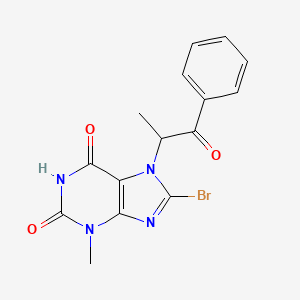
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
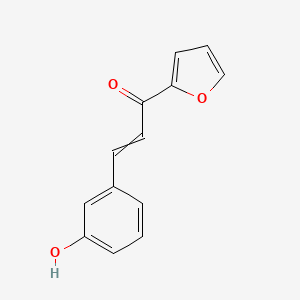
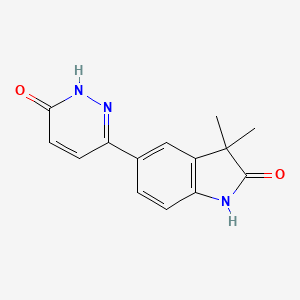
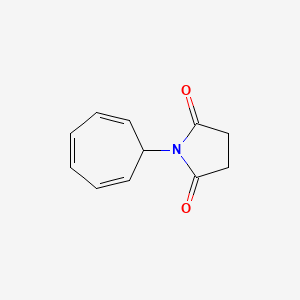
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
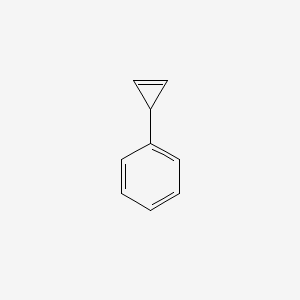
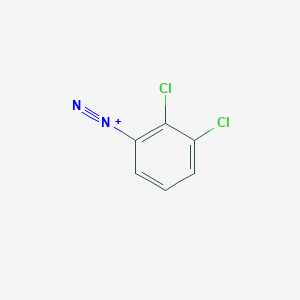
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)

